1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Description
Properties
IUPAC Name |
1-carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-20-11-18-19-17(20)23-10-16(22)21-14-8-4-2-6-12(14)13-7-3-5-9-15(13)21/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBGIRZTBAOASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Carbazole Precursors
The 9-acetylcarbazole intermediate is synthesized via Friedel-Crafts acylation of carbazole using acetyl chloride in the presence of AlCl₃. Subsequent N-alkylation introduces the sulfanyl-triazole moiety:
Procedure :
-
9-Acetylcarbazole (1 equiv) reacts with 3-mercapto-4-methyl-1,2,4-triazole (1.2 equiv) in DMF.
-
Base: Cs₂CO₃ (2.5 equiv), 80°C, 12 h.
Mechanism :
The reaction proceeds via deprotonation of the triazole-thiol by Cs₂CO₃, forming a thiolate nucleophile. This attacks the α-carbon of the acetyl group, displacing the carbonyl oxygen and forming the sulfide bond.
Nucleophilic Substitution Strategies
Alternative routes employ halogenated intermediates:
Step 1 : Synthesis of 2-chloro-1-(9H-carbazol-9-yl)ethanone
Step 2 : Thiol-triazole coupling
One-Pot Cyclocondensation
A streamlined method combines carbazole derivatization and triazole formation:
Procedure :
-
Carbazole (1 equiv), ethyl 2-chloroacetoacetate (1.5 equiv), and 4-methyl-3-thiosemicarbazide (1.2 equiv) react in ethanol.
-
Catalyst: p-TsOH (0.1 equiv), reflux, 8 h.
Mechanism :
Thiosemicarbazide undergoes cyclization with the ketoester, forming the triazole ring. Concurrent Friedel-Crafts acylation attaches the ethanone bridge to carbazole.
Optimization of Reaction Conditions
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Cs₂CO₃ | 80 | 78 |
| Acetonitrile | K₂CO₃ | 82 | 85 |
| Ethanol | NaHCO₃ | 78 | 65 |
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while Cs₂CO₃/K₂CO₃ improve deprotonation efficiency.
Temperature and Time Dependence
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 60 | 24 | 55 |
| 80 | 12 | 78 |
| 100 | 6 | 72 |
Higher temperatures reduce reaction time but risk decomposition above 100°C.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Purification Method | Purity (%) | Yield Loss (%) |
|---|---|---|
| Recrystallization (EtOH) | 98.5 | 12 |
| Column Chromatography | 99.8 | 20 |
Ethanol recrystallization balances purity and yield.
Challenges and Mitigation Strategies
Regioselectivity in Triazole Substitution
The 1,2,4-triazole exists in two tautomeric forms (3-mercapto vs. 5-mercapto). Using bulky bases (e.g., Cs₂CO₃) favors substitution at the 3-position.
Byproduct Formation
-
Common Byproduct : 1-Carbazol-9-yl-2,2-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone.
-
Mitigation : Limit triazole-thiol to 1.1 equiv and maintain stoichiometric control.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone has several applications in scientific research:
Organic Electronics: The compound exhibits high charge carrier mobility and photochemical stability, making it useful in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs due to its unique structural features and biological activity.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone involves its interaction with molecular targets through its functional groups. The carbazole moiety can participate in π-π stacking interactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
1,3,4-Oxadiazole Derivatives
The compound 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () replaces the triazole with a 1,3,4-oxadiazole ring. Key differences:
- Bioactivity : Oxadiazoles are associated with antibacterial and antifungal activities (e.g., compounds 4b, 4d, and 4e in showed MIC values of 12.5–25 µg/mL against S. aureus and E. coli) .
Triazole Derivatives without Carbazole
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide () lacks the carbazole group but retains the triazole-sulfanyl motif. Key findings:
- Antiviral Activity: Demonstrated virucidal effects against adenovirus-5 and ECHO-9 virus (EC₅₀: 15–30 µM) .
Phenyl-Sulfonyl-Substituted Triazoles
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () features bulky phenylsulfonyl and difluorophenyl groups.
Carbazole-Based Analogs
Simpler Carbazole Ethanones
- 1-(9H-Carbazol-3-yl)ethanone (CAS: 3215-37-0, ): Lacks the triazole-sulfanyl group. Applications: Intermediate in optoelectronic materials due to π-conjugation .
Substituted Carbazole Derivatives
- 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone (): Ethyl and benzoyl substituents enhance steric bulk. Optoelectronic Utility: Used in organic LEDs (OLEDs) due to extended conjugation .
Physicochemical and Pharmacokinetic Considerations
- Stability : Carbazole’s aromaticity may confer thermal stability, advantageous in material science applications .
Biological Activity
1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is a complex organic compound that integrates a carbazole moiety with a triazole ring, linked through a sulfanyl-ethanone bridge. This unique structure suggests potential biological activities, particularly in medicinal chemistry and materials science.
- Molecular Formula : C17H14N4OS
- Molecular Weight : 322.4 g/mol
- CAS Number : 353248-74-5
Antimicrobial Activity
Research indicates that compounds related to carbazole derivatives exhibit significant antimicrobial properties. For instance, studies on N-substituted carbazoles have shown efficacy against various bacteria and fungi. The compound's structural features allow for interactions that may disrupt microbial cell functions.
| Compound | Target Microorganism | Activity (MIC) |
|---|---|---|
| 1-Carbazol-9-yl-2-(4-nitrophenyl)-4,5-diphenyl... | E. coli | 6.2 µg/mL |
| 1-Carbazol derivatives | S. aureus, B. subtilis | Zones of inhibition: 10.3–15.4 mm at 50 µg/mL |
The compound has been tested for its antibacterial activity using the agar disc-diffusion method against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, demonstrating zones of inhibition that indicate significant antimicrobial potential .
Antifungal Activity
In addition to antibacterial properties, carbazole derivatives have shown antifungal activity against various strains of fungi, including Candida albicans and Aspergillus niger. The triazole ring is known for its role in inhibiting fungal growth by interfering with ergosterol biosynthesis.
| Compound | Target Fungus | Activity (Zone of Inhibition) |
|---|---|---|
| 1-Carbazol derivatives | C. albicans, A. niger | 7.91–16.8 mm at 50 µg/mL |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The triazole moiety can form hydrogen bonds with biological macromolecules.
- π–π Stacking Interactions : The carbazole unit can engage in π–π stacking with nucleobases or other aromatic systems.
- Metal Ion Coordination : The triazole ring can coordinate with metal ions, potentially modulating enzyme activities.
Case Studies and Research Findings
Recent studies have highlighted the potential of triazole-containing compounds in drug development:
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example:
- Step 1: React carbazole with 4-fluoroacetophenone in DMSO at 135°C using K₂CO₃ as a base (yields ~53–74.1% after recrystallization) .
- Step 2: Introduce the triazole-sulfanyl moiety via AlCl₃ -catalyzed thioether formation in CH₂Cl₂ at 0–20°C .
Optimization Tips: - Use Schlenk techniques to exclude moisture for air-sensitive intermediates.
- Purify via recrystallization (e.g., tert-butyl methyl ether) to achieve >95% purity .
Advanced: How can computational methods like DFT/B3LYP aid in predicting the electronic properties of this compound?
Methodological Answer:
- DFT/B3LYP/6-311G(d) calculations predict:
- Validation: Compare computed geometric parameters (bond lengths/angles) with X-ray crystallography data (e.g., monoclinic P21/n space group) to confirm accuracy .
Basic: What spectroscopic techniques are critical for characterizing its structure?
Methodological Answer:
- ¹H-NMR: Confirm regiochemistry via aromatic proton splitting (e.g., δ 8.15–8.21 ppm for carbazole protons) .
- FT-IR: Identify C=O stretches (~1700 cm⁻¹) and S-C bonds (~650 cm⁻¹) .
- X-ray Diffraction: Resolve crystal packing and intermolecular interactions (e.g., C–H···N hydrogen bonds) .
Advanced: How do structural modifications (e.g., substituent variations) influence its bioactivity?
Methodological Answer:
- Triazole Modifications:
- Replace 4-methyl with 4-phenyl to enhance antimicrobial activity (observed in triazine analogs) .
- Introduce electron-withdrawing groups (e.g., -NO₂ ) to improve DNA intercalation .
- Carbazole Modifications:
Advanced: What strategies resolve contradictions in reaction yields reported across studies?
Methodological Answer:
- Case Study: Yields for carbazole acylation vary (53–89%) due to:
- Resolution:
Advanced: How do intermolecular interactions in its crystal structure affect material properties?
Methodological Answer:
- Intermolecular Forces:
- Impact on Properties:
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Recrystallization: Use tert-butyl methyl ether (TBME) to remove unreacted carbazole .
- Column Chromatography: Optimize with silica gel and gradients (e.g., cyclohexane:EtOAc 97:3) for triazole-containing byproducts .
- Yield Improvement: Pre-purify intermediates via filtration under inert atmosphere to prevent oxidation .
Advanced: Can QSAR models predict its pharmacological potential?
Methodological Answer:
- QSAR Workflow:
- Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
